molecular formula C16H15NO2 B268288 N-[2-(allyloxy)phenyl]benzamide

N-[2-(allyloxy)phenyl]benzamide

Cat. No. B268288
M. Wt: 253.29 g/mol
InChI Key: VMAVRRZOKHDNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]benzamide, also known as AOPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AOPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)phenyl]benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[2-(allyloxy)phenyl]benzamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[2-(allyloxy)phenyl]benzamide has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases. N-[2-(allyloxy)phenyl]benzamide has also been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(allyloxy)phenyl]benzamide in lab experiments is its selectivity for PARP inhibition, which makes it a potential candidate for cancer treatment. However, N-[2-(allyloxy)phenyl]benzamide has limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

For research involving N-[2-(allyloxy)phenyl]benzamide include the optimization of its synthesis method, the development of more potent derivatives, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(allyloxy)phenyl]benzamide and its potential side effects.

Synthesis Methods

N-[2-(allyloxy)phenyl]benzamide can be synthesized through various methods, including the reaction of 2-(allyloxy)aniline with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-(allyloxy)aniline with benzoyl isocyanate in the presence of a base such as pyridine. The synthesis of N-[2-(allyloxy)phenyl]benzamide has been optimized through various techniques, including the use of microwave irradiation and catalysts such as palladium on carbon.

Scientific Research Applications

N-[2-(allyloxy)phenyl]benzamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-[2-(allyloxy)phenyl]benzamide inhibits the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer cells. N-[2-(allyloxy)phenyl]benzamide has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-[2-(allyloxy)phenyl]benzamide

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H15NO2/c1-2-12-19-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18)

InChI Key

VMAVRRZOKHDNRE-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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